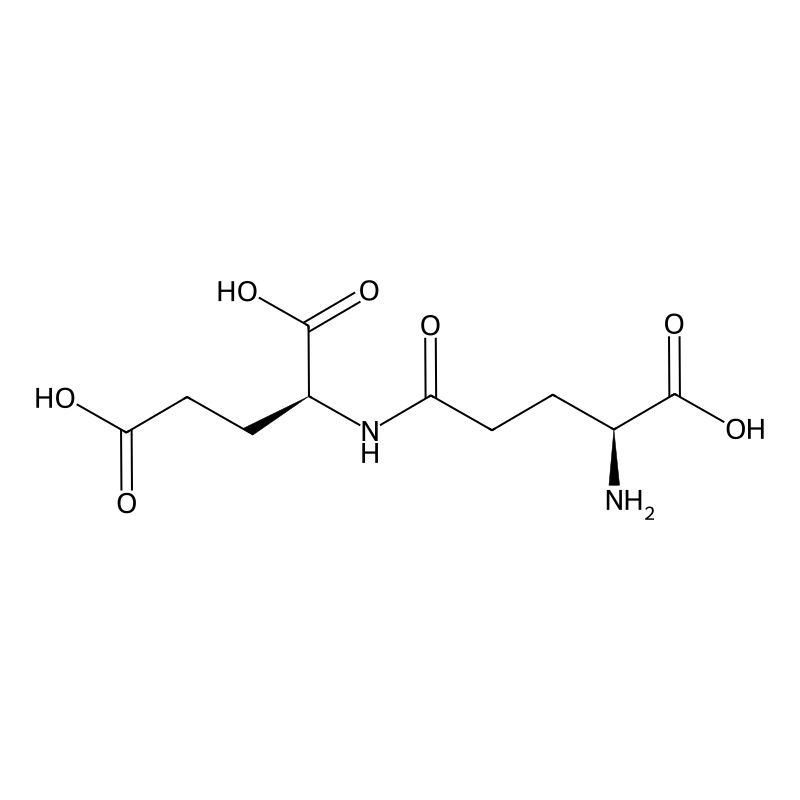

gamma-Glutamylglutamate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Occurrence and Detection

Studies have identified gamma-Glu-Glu as a metabolite in various organisms, including fruit flies (Drosophila melanogaster) and the parasite Trypanosoma brucei []. The Human Metabolome Database also lists gamma-Glu-Glu as a human metabolite []. However, its function and physiological significance within these organisms remain unclear and require further investigation.

Potential Research Areas

The presence of gamma-Glu-Glu in different organisms suggests potential research avenues:

- Metabolic Pathways: Understanding how gamma-Glu-Glu is formed and degraded in various organisms could shed light on their specific metabolic pathways. This knowledge could be valuable in comprehending overall cellular function and potentially identifying new drug targets.

- Neurological Function: Since glutamic acid is a major excitatory neurotransmitter in the brain, researchers might explore if gamma-Glu-Glu plays a role in neuronal communication or signaling.

- Biomarker Potential: If gamma-Glu-Glu levels fluctuate under specific conditions, it could be investigated as a potential biomarker for certain diseases or physiological states.

Gamma-Glutamylglutamate, also known as gamma-glutamyl-L-glutamate, is a dipeptide composed of two glutamic acid residues linked through the gamma-carboxy group of one residue to the amino group of another. Its molecular formula is C10H16N2O7, and it is classified as a member of the gamma-glutamyl group, which plays critical roles in various biological processes, including neurotransmission and antioxidant defense mechanisms .

Gamma-Glutamylglutamate exhibits significant biological activity, particularly in the central nervous system. It has been shown to partially activate N-methyl-D-aspartate receptors, especially those containing the GluN2B subunit, suggesting its role as a modulator of glutamatergic neurotransmission. This modulation can influence synaptic plasticity and neuroprotection against oxidative stress .

The synthesis of gamma-Glutamylglutamate can be achieved through various methods:

- Conventional Peptide Synthesis: This method involves coupling protected amino acids using standard peptide synthesis techniques.

- Flow Chemistry: Recent advancements have utilized flow chemistry reactors combined with immobilized coupling reagents to synthesize gamma-glutamyl dipeptides efficiently, avoiding extensive purification steps .

Gamma-Glutamylglutamate has several applications:

- Neuroscience Research: Its ability to modulate neurotransmitter receptors makes it a valuable compound for studying synaptic function and neuropharmacology.

- Antioxidant Research: Given its connection to glutathione metabolism, it may have potential applications in developing therapies aimed at oxidative stress-related conditions .

Studies have demonstrated that gamma-Glutamylglutamate interacts with various receptors and enzymes. Notably, it enhances calcium influx in cells expressing N-methyl-D-aspartate receptors, indicating its role in excitatory neurotransmission. Furthermore, its synthesis may reflect the activity of the glutathione cycle, linking it to cellular responses to oxidative stress .

Gamma-Glutamylglutamate shares structural similarities with other dipeptides and glutamic acid derivatives. Here are some comparable compounds:

| Compound | Structure | Unique Features |

|---|---|---|

| Gamma-Glutamylcysteine | C10H16N2O5S | Involves cysteine; plays a role in detoxification |

| Gamma-Glutamylglycine | C8H12N2O5 | Involves glycine; important for neurotransmission |

| Glutathione | C10H17N3O6S | Tripeptide; key antioxidant involved in detoxification |

| L-Glutamic acid | C5H9NO4 | Primary excitatory neurotransmitter |

Uniqueness: Gamma-Glutamylglutamate's distinct feature lies in its dual glutamic acid structure, which enhances its interaction with specific receptors compared to other compounds. Its specific activity at N-methyl-D-aspartate receptors sets it apart from other dipeptides and derivatives.

Gamma-glutamylglutamate represents a specialized dipeptide compound that emerges through multiple interconnected biosynthetic pathways within cellular metabolism. The formation of this gamma-glutamyl dipeptide occurs primarily through pathways that interface with glutathione metabolism and involve specific enzymatic mechanisms that transfer gamma-glutamyl groups to glutamate acceptors [1] [2]. Understanding these biosynthetic routes provides essential insights into cellular amino acid metabolism and the regulation of gamma-glutamyl compound homeostasis.

Glutathione-Dependent Pathways

The primary biosynthetic pathway for gamma-glutamylglutamate formation relies fundamentally on glutathione as the source of gamma-glutamyl moieties [3] [1]. Glutathione serves as the central gamma-glutamyl donor molecule in cellular systems, providing the substrate for subsequent transpeptidation reactions that generate various gamma-glutamyl derivatives including gamma-glutamylglutamate [4] [2].

Within the glutathione-dependent pathway, the initial step involves the breakdown of glutathione through gamma-glutamyltransferase-mediated reactions. This process releases the gamma-glutamyl group from glutathione, making it available for transfer to glutamate acceptor molecules [5] [6]. The gamma-glutamyl cycle facilitates this transfer mechanism by providing a systematic approach to glutathione catabolism and subsequent gamma-glutamyl group redistribution [3] [7].

Research has demonstrated that gamma-glutamylglutamate formation increases significantly when cellular glutathione concentrations are elevated [4]. The availability of glutathione directly correlates with the potential for gamma-glutamylglutamate synthesis, indicating the dependence of this pathway on glutathione homeostasis [2]. Cellular regulation of glutathione synthesis therefore indirectly controls gamma-glutamylglutamate biosynthesis through substrate availability mechanisms [8] [9].

The glutathione-dependent pathway exhibits tissue-specific variations in activity levels. Liver tissue demonstrates particularly high capacity for gamma-glutamylglutamate formation due to elevated glutathione concentrations and enhanced gamma-glutamyltransferase expression [6]. Kidney tissue also shows significant activity in this pathway, correlating with the high expression of gamma-glutamyltransferase in renal tubular cells [5] [10].

Enzymatic Synthesis Mechanisms

The enzymatic formation of gamma-glutamylglutamate involves three distinct but interconnected mechanisms that utilize different enzyme systems for gamma-glutamyl group transfer. These mechanisms demonstrate the complexity of cellular gamma-glutamyl metabolism and provide multiple pathways for gamma-glutamylglutamate formation under varying physiological conditions.

Glutamate-Cysteine Ligase (GCL) Pathway

Glutamate-cysteine ligase functions as a key enzyme in gamma-glutamylglutamate biosynthesis through its ability to catalyze the formation of gamma-glutamyl bonds with various amino acid substrates [11] [12]. While the primary function of glutamate-cysteine ligase involves gamma-glutamylcysteine synthesis for glutathione biosynthesis, the enzyme demonstrates substrate flexibility that enables gamma-glutamyl bond formation with glutamate [1] [13].

The glutamate-cysteine ligase pathway operates through a two-step mechanism involving adenosine triphosphate-dependent phosphorylation of glutamate followed by nucleophilic attack by the amino group of the acceptor glutamate molecule [12] [14]. The enzyme catalyzes the formation of gamma-glutamylphosphate as an activated intermediate, which subsequently reacts with glutamate to form the gamma-glutamyl linkage characteristic of gamma-glutamylglutamate [11] [15].

Kinetic analysis reveals that glutamate-cysteine ligase exhibits varying affinities for different amino acid substrates. When glutamate serves as both the gamma-glutamyl donor and acceptor, the enzyme demonstrates altered kinetic parameters compared to the standard gamma-glutamylcysteine synthesis reaction [13] [12]. The Michaelis constant for glutamate in this reaction ranges from 1.8 to 5.0 millimolar, while the maximum velocity decreases compared to cysteine-containing reactions [16].

The glutamate-cysteine ligase exists as a heterodimeric enzyme complex composed of catalytic and modifier subunits [13] [15]. The catalytic subunit contains all enzymatic activity necessary for gamma-glutamyl bond formation, while the modifier subunit enhances catalytic efficiency and modulates substrate specificity [12] [9]. This subunit organization influences the enzyme capacity for gamma-glutamylglutamate synthesis by affecting substrate binding characteristics and reaction velocity parameters.

γ-Glutamyltransferase (GGT) Mediated Synthesis

Gamma-glutamyltransferase represents the most prominent enzymatic mechanism for gamma-glutamylglutamate biosynthesis through its specialized transpeptidation activity [5] [17]. This enzyme catalyzes the transfer of gamma-glutamyl groups from glutathione and other gamma-glutamyl donors to glutamate acceptor molecules, forming gamma-glutamylglutamate as a direct product [4] [2].

The gamma-glutamyltransferase mechanism proceeds through a ping-pong kinetic pathway involving the formation of a gamma-glutamyl-enzyme intermediate [17] [18]. The enzyme initially binds glutathione as the gamma-glutamyl donor, forming a covalent gamma-glutamyl-threonine intermediate at the active site [17]. Subsequently, glutamate binds to the enzyme and attacks the gamma-glutamyl intermediate, resulting in gamma-glutamylglutamate formation and enzyme regeneration [5] [2].

Gamma-glutamyltransferase demonstrates high catalytic efficiency for gamma-glutamylglutamate synthesis with Michaelis constants for glutathione ranging from 0.03 to 0.15 millimolar [6]. The enzyme exhibits maximum velocities between 10 and 50 units per milligram of protein, indicating substantial catalytic capacity for gamma-glutamyl transfer reactions [19] [18]. These kinetic parameters reflect the enzyme optimization for gamma-glutamyl compound metabolism and its central role in gamma-glutamylglutamate biosynthesis.

The transpeptidation activity of gamma-glutamyltransferase competes with hydrolysis reactions that produce glutamate without gamma-glutamyl transfer [2] [17]. The ratio between transpeptidation and hydrolysis depends on glutamate concentration, enzyme conformational state, and presence of other amino acid acceptors [18]. Higher glutamate concentrations favor transpeptidation reactions that generate gamma-glutamylglutamate, while lower concentrations promote hydrolysis pathways.

Dug2p-Dug3p Complex Mechanism

The Dug2p-Dug3p complex represents a fungi-specific alternative pathway for gamma-glutamylglutamate formation that operates independently of conventional gamma-glutamyltransferase mechanisms [20] [21]. This protein complex functions as a glutamine amidotransferase enzyme that cleaves glutathione and facilitates gamma-glutamyl group transfer to various amino acid acceptors including glutamate [22] [23].

The Dug2p-Dug3p complex assembles as a heterotetrameric structure with the molecular composition of (Dug2p-Dug3p)₂ [20] [21]. Dug2p contains WD40 and M20A peptidase domains but lacks intrinsic peptidase activity, while Dug3p possesses a functional glutamine amidotransferase domain essential for catalytic activity [20] [23]. The interaction between these subunits creates a novel glutamine amidotransferase enzyme specifically acting on glutathione substrates.

Kinetic characterization of the Dug2p-Dug3p complex reveals a Michaelis constant for glutathione of 1.2 millimolar, indicating moderate affinity for the gamma-glutamyl donor substrate [20] [21]. The complex displays maximum velocities ranging from 0.1 to 0.5 units per milligram of protein, substantially lower than gamma-glutamyltransferase but sufficient for physiological gamma-glutamylglutamate synthesis [22]. These kinetic parameters suggest the Dug2p-Dug3p pathway serves as an alternative mechanism under specific metabolic conditions.

The Dug2p-Dug3p mechanism involves initial cleavage of glutathione into glutamate and cysteinylglycine, followed by potential gamma-glutamyl transfer reactions with glutamate acceptors [20] [21]. The complex demonstrates specificity for gamma-glutamyl compounds and functions downstream of glutathione metabolism pathways [23]. Regulation of Dug2p-Dug3p expression occurs through sulfur limitation conditions, suggesting metabolic control of this alternative biosynthetic pathway [22].

Regulatory Factors in Biosynthesis

The biosynthesis of gamma-glutamylglutamate occurs under complex regulatory control involving transcriptional, post-translational, and metabolic mechanisms that coordinate enzyme expression and activity [9] [24]. These regulatory factors ensure appropriate gamma-glutamylglutamate production in response to cellular metabolic demands and oxidative stress conditions.

Transcriptional regulation represents the primary control mechanism for gamma-glutamylglutamate biosynthesis through modulation of key enzyme expression levels [25] [24]. Nuclear factor E2-related factor 2 (Nrf2) serves as the central transcriptional regulator, coordinating the expression of glutamate-cysteine ligase subunits and glutathione synthetase through antioxidant response element-mediated transcription [9] [26]. This regulatory mechanism ensures coordinated upregulation of gamma-glutamyl biosynthetic capacity during oxidative stress conditions [27] [28].

Activator protein 1 (AP-1) and nuclear factor kappa B (NFκB) provide additional transcriptional control mechanisms that modulate enzyme expression in response to cellular stress signals [24] [29]. These transcription factors bind to specific promoter regions of glutamate-cysteine ligase and glutathione synthetase genes, enhancing transcription rates under appropriate stimulation conditions [25] [26]. The coordinate regulation by multiple transcription factors creates a robust response system for gamma-glutamylglutamate biosynthetic pathway activation.

Post-translational modifications significantly influence enzyme activities involved in gamma-glutamylglutamate biosynthesis. Phosphorylation of the glutamate-cysteine ligase catalytic subunit reduces enzymatic activity by approximately 50 percent through autophosphorylation at the active site [12] [15]. Redox-sensitive holoenzyme formation between catalytic and modifier subunits enhances enzymatic efficiency under oxidative stress conditions through disulfide bridge modulation [12] [9].

Metabolic regulation occurs through feedback inhibition mechanisms and substrate availability control [8] [30]. Glutathione functions as a competitive inhibitor of glutamate-cysteine ligase with inhibition constants ranging from 2 to 20 millimolar depending on enzyme subunit composition [12] [9]. Cysteine availability represents the rate-limiting factor for glutathione synthesis, indirectly controlling gamma-glutamylglutamate biosynthesis through substrate competition mechanisms [8] [31].

Cellular Compartmentalization of Synthesis

Gamma-glutamylglutamate biosynthesis demonstrates distinct compartmentalization patterns that reflect the spatial organization of glutathione metabolism and gamma-glutamyl transfer reactions [31] [32]. The primary synthesis occurs in the cytosol where all necessary enzymes for de novo gamma-glutamyl compound formation are localized [8] [33].

Cytosolic synthesis represents the predominant pathway for gamma-glutamylglutamate formation, with glutathione concentrations ranging from 1 to 15 millimolar providing substantial substrate availability [31] [32]. Glutamate-cysteine ligase and glutathione synthetase localize exclusively to the cytosolic compartment, establishing this cellular region as the primary site for gamma-glutamyl compound biosynthesis [8] [9]. Gamma-glutamyltransferase activity also occurs intracellularly, contributing to gamma-glutamylglutamate formation through transpeptidation reactions [33].

Mitochondrial compartments contain elevated glutathione concentrations ranging from 5 to 11 millimolar but lack the enzymatic machinery for de novo synthesis [33] [34]. Gamma-glutamylglutamate formation in mitochondria depends on transport of precursor molecules from cytosolic synthesis sites [31]. The dicarboxylate carrier and 2-oxoglutarate carrier systems facilitate glutathione transport into mitochondria, potentially enabling subsequent gamma-glutamyl transfer reactions [32].

Endoplasmic reticulum and nuclear compartments maintain glutathione concentrations between 1 and 7 millimolar but rely on transport mechanisms for gamma-glutamyl compound availability [33] [32]. These compartments lack synthetic enzymes but may contain gamma-glutamyltransferase activity that enables local gamma-glutamylglutamate formation from transported substrates [31]. The transport mechanisms for gamma-glutamyl compounds into these compartments remain incompletely characterized [35].

Plasma membrane-associated gamma-glutamyltransferase provides an extracellular pathway for gamma-glutamylglutamate synthesis through breakdown of secreted glutathione [5] [6]. This membrane-bound enzyme orientation places the active site in the extracellular space, enabling gamma-glutamyl transfer reactions with extracellular glutamate [7]. The resulting gamma-glutamylglutamate can undergo cellular uptake through amino acid transport systems or further metabolism by extracellular peptidases [36].

| Enzyme | Km Glutamate (mM) | Km Cysteine (mM) | Km ATP (mM) | Km Glutathione (mM) | Ki GSH (mM) | Vmax (Units/mg) |

|---|---|---|---|---|---|---|

| Glutamate-Cysteine Ligase (GCL) | 1.8-5.0 | 0.1-0.3 | 0.5-2.0 | N/A | 2-10 | 0.5-2.0 |

| Glutamate-Cysteine Ligase (GCLC subunit) | 2.5-3.5 | 0.2-0.4 | 1.0-3.0 | N/A | 2-5 | 0.3-1.5 |

| Glutamate-Cysteine Ligase (with GCLM) | 0.5-1.2 | 0.05-0.15 | 0.3-1.0 | N/A | 10-20 | 2.0-5.0 |

| γ-Glutamyltransferase (GGT) | 0.1-0.5 | N/A | N/A | 0.03-0.15 | N/A | 10-50 |

| Glutathione Synthetase (GS) | N/A | N/A | 0.07-2.0 | N/A | N/A | 1.0-5.0 |

| Dug2p-Dug3p Complex | N/A | N/A | N/A | 1.2 | N/A | 0.1-0.5 |

| Factor | Target Genes | Effect | Mechanism |

|---|---|---|---|

| Nrf2 (Nuclear Factor E2-related Factor 2) | GCLC, GCLM, GSS | Upregulation | ARE-mediated transcription |

| AP-1 (Activator Protein 1) | GCLC, GCLM | Upregulation | DNA binding to promoter regions |

| NFκB (Nuclear Factor kappa B) | GCLC, GCLM | Upregulation | DNA binding to promoter regions |

| Met4 (Methionine biosynthesis transcription factor) | GSH1 (yeast) | Upregulation under GSH depletion | Sulfur metabolism coordination |

| Phosphorylation of GCLC | GCLC activity | Decreased activity (50% reduction) | Autophosphorylation at active site |

| Glutathione feedback inhibition | GCL activity | Competitive inhibition | Allosteric inhibition |

| Reactive Oxygen Species (ROS) | Multiple GSH synthesis genes | Coordinated upregulation | Multiple pathway activation |

| Cellular Compartment | GSH Concentration (mM) | Key Enzymes Present | Primary Function | Gamma-Glutamyl Products |

|---|---|---|---|---|

| Cytosol | 1-15 | GCL, GS, GGT (intracellular) | De novo synthesis | γ-glutamylcysteine, glutathione |

| Mitochondria | 5-11 | None (transport dependent) | Antioxidant defense, electron transport | Transported glutathione |

| Endoplasmic Reticulum | 1-3 | None (transport dependent) | Protein folding, redox regulation | Transported glutathione |

| Nuclear Matrix | 3-7 | None (transport dependent) | DNA protection, transcription regulation | Transported glutathione |

| Plasma Membrane | N/A | GGT (extracellular domain) | GSH degradation and recycling | γ-glutamyl amino acids |

| Extracellular Space | 0.002-0.02 | GGT, dipeptidases | GSH breakdown and amino acid recovery | Various γ-glutamyl compounds |

Purity

Physical Description

XLogP3

Exact Mass

Appearance

Storage

UNII

Other CAS

Wikipedia

Dates

2: Orwar O, Li X, Andiné P, Bergström CM, Hagberg H, Folestad S, Sandberg M. Increased intra- and extracellular concentrations of gamma-glutamylglutamate and related dipeptides in the ischemic rat striatum: involvement of glutamyl transpeptidase. J Neurochem. 1994 Oct;63(4):1371-6. PubMed PMID: 7931288.

3: Varga V, Janáky R, Holopainen I, Oja SS, Akerman KE. Endogenous gamma-L-glutamylglutamate is a partial agonist at the N-methyl-D-aspartate receptors in cultured cerebellar granule cells. Neurochem Res. 1995 Dec;20(12):1471-6. PubMed PMID: 8789610.

4: Li X, Orwar O, Revesjö C, Sandberg M. Gamma-glutamyl peptides and related amino acids in rat hippocampus in vitro: effect of depolarization and gamma-glutamyl transpeptidase inhibition. Neurochem Int. 1996 Aug;29(2):121-8. PubMed PMID: 8837040.

5: Sandberg M, Li X, Folestad S, Weber SG, Orwar O. Liquid chromatographic determination of acidic beta-aspartyl and gamma-glutamyl peptides in extracts of rat brain. Anal Biochem. 1994 Feb 15;217(1):48-61. PubMed PMID: 7911284.

6: Horne DW, Krumdieck CL, Wagner C. Properties of folic acid gamma-glutamyl hydrolase (conjugase) in rat bile and plasma. J Nutr. 1981 Mar;111(3):442-9. PubMed PMID: 6894161.

7: Dass PD, Wu MC. Uptake and metabolism of glutamine in cultured kidney cells. Biochim Biophys Acta. 1985 Apr 22;845(1):94-100. PubMed PMID: 2858223.

8: Upadhyay S, Ohgami N, Kusakabe H, Suzuki H. Electrochemical determination of gamma-glutamyl transpeptidase activity and its application to a miniaturized analysis system. Biosens Bioelectron. 2006 Jan 15;21(7):1230-6. Epub 2005 Jul 5. PubMed PMID: 15998586.

9: Kannan R, Kuhlenkamp JF, Jeandidier E, Trinh H, Ookhtens M, Kaplowitz N. Evidence for carrier-mediated transport of glutathione across the blood-brain barrier in the rat. J Clin Invest. 1990 Jun;85(6):2009-13. PubMed PMID: 1971830; PubMed Central PMCID: PMC296671.

10: Hagen TM, Aw TY, Jones DP. Glutathione uptake and protection against oxidative injury in isolated kidney cells. Kidney Int. 1988 Jul;34(1):74-81. PubMed PMID: 3172638.

11: Li X, Orwar O, Persson J, Sandberg M, Jacobson I. Gamma-L-glutamyl-L-glutamate is an endogenous dipeptide in the rat olfactory bulb which activates N-methyl-D-aspartate receptors. Neurosci Lett. 1993 May 28;155(1):42-6. PubMed PMID: 8361661.

12: Kannan R, Kuhlenkamp JF, Ookhtens M, Kaplowitz N. Transport of glutathione at blood-brain barrier of the rat: inhibition by glutathione analogs and age-dependence. J Pharmacol Exp Ther. 1992 Dec;263(3):964-70. PubMed PMID: 1469653.

13: Lash LH, Jones DP. Uptake of the glutathione conjugate S-(1,2-dichlorovinyl)glutathione by renal basal-lateral membrane vesicles and isolated kidney cells. Mol Pharmacol. 1985 Sep;28(3):278-82. PubMed PMID: 3839897.

14: Lash LH, Jones DP. Renal glutathione transport. Characteristics of the sodium-dependent system in the basal-lateral membrane. J Biol Chem. 1984 Dec 10;259(23):14508-14. PubMed PMID: 6501304.

15: Hagen TM, Jones DP. Transepithelial transport of glutathione in vascularly perfused small intestine of rat. Am J Physiol. 1987 May;252(5 Pt 1):G607-13. PubMed PMID: 3578519.

16: McKernan TB, Woods EB, Lash LH. Uptake of glutathione by renal cortical mitochondria. Arch Biochem Biophys. 1991 Aug 1;288(2):653-63. PubMed PMID: 1680311.

17: Harrison AG. Characterization of alpha- and gamma-glutamyl dipeptides by negative ion collision-induced dissociation. J Mass Spectrom. 2004 Feb;39(2):136-44. PubMed PMID: 14991682.

18: Peng LX, Das SK, Yu L, Howell SB, Gough DA. Coarse-grained modeling study of nonpeptide RGD ligand density and PEG molecular weight on the conformation of poly(γ-glutamyl-glutamate) paclitaxel conjugates. J Mol Model. 2011 Nov;17(11):2973-87. doi: 10.1007/s00894-011-0989-4. Epub 2011 Mar 1. PubMed PMID: 21360176; PubMed Central PMCID: PMC3203221.

19: Aw TY. Biliary glutathione promotes the mucosal metabolism of luminal peroxidized lipids by rat small intestine in vivo. J Clin Invest. 1994 Sep;94(3):1218-25. PubMed PMID: 8083363; PubMed Central PMCID: PMC295205.